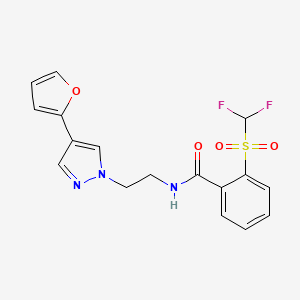

2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-26-14/h1-6,9-11,17H,7-8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDKNGKJGIRPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Difluoromethyl Sulfonyl Group: This step can be accomplished using difluoromethyl sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Furan-Pyrazole Moiety: The final step involves the coupling of the furan-2-yl-pyrazole derivative with the benzamide intermediate. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of diketone derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Pain Management

Research indicates that compounds with similar structures exhibit dual inhibition activity against sodium channels, which are crucial in the transmission of pain signals. The ability of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide to inhibit these channels positions it as a candidate for developing new analgesics.

Neuropathic Pain

Neuropathic pain is often resistant to conventional treatments. The compound's structural characteristics suggest it may provide effective relief by targeting specific ion channels involved in neuropathic pain pathways. Studies have shown that modifications in sulfonamide compounds can lead to increased potency and stability, enhancing their therapeutic potential against chronic pain conditions .

Cancer Therapy

Emerging research highlights the potential of sulfonamide derivatives in cancer treatment. The ability of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide to interact with cellular mechanisms involved in tumor growth could be explored further. Similar compounds have shown promise in inhibiting cancer cell proliferation through targeted action on specific receptors and enzymes .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl sulfonyl group could play a role in enhancing binding affinity or specificity to its molecular targets.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethoxy group in increases hydrophobicity (logP) compared to the target’s difluoromethyl sulfonyl , which may improve membrane permeability.

- The furan-2-yl substituent in the target compound likely enhances solubility over bulkier aryl groups (e.g., nitrophenyl in ) due to reduced steric hindrance .

Role of Sulfonyl/Sulfonamide Groups

Sulfonyl-containing derivatives exhibit distinct physicochemical and biological profiles:

Comparison :

- Tautomerism in triazole-thiones (e.g., compounds [7–9]) alters reactivity, whereas the target’s pyrazole-furan system ensures structural stability .

Physicochemical Properties

Available data from analogs suggest trends in solubility, stability, and bioavailability:

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry, focusing on its mechanisms of action, efficacy against various biological targets, and toxicity profiles.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. The presence of difluoromethyl and sulfonyl groups suggests potential interactions with biological macromolecules, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical physiological pathways. The difluoromethyl and sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzymatic activity. The furan and pyrazole moieties contribute to the compound's binding affinity and specificity, which are crucial for its therapeutic effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar benzamide derivatives against various cancer cell lines. For instance, compounds related to this structure have shown significant activity against breast, colon, and lung cancer cells. The highest antiproliferative activity was noted for derivatives with specific substitutions on the aromatic rings, indicating that structural modifications can enhance efficacy .

Insecticidal and Fungicidal Activities

The compound has demonstrated promising insecticidal and fungicidal activities. In particular, it was tested against mosquito larvae, showing effective larvicidal properties at concentrations as low as 10 mg/L. One derivative exhibited a lethal rate of 100% at 5 mg/L . Additionally, fungicidal assays revealed that certain analogs inhibited the growth of Pyricularia oryzae, a significant agricultural pathogen, with effective concentrations (EC50) lower than those of established fungicides like bixafen .

Toxicity Profile

While the compound exhibits potent biological activities, its toxicity must also be considered. Toxicity assessments using zebrafish embryos indicated an LC50 value of 0.39 mg/L for one derivative, categorizing it as high toxicity . This highlights the need for further structural optimization to balance efficacy with safety.

Case Study 1: Antiproliferative Activity

A study involving a series of fluorinated benzamide derivatives showed that structural variations significantly influenced antiproliferative effects against cancer cell lines. The optimal substitution pattern was found to enhance cytotoxicity while minimizing off-target effects .

Case Study 2: Insecticidal Efficacy

In a comparative analysis of several benzamide derivatives against mosquito larvae, the compound demonstrated superior larvicidal activity compared to traditional insecticides. This suggests potential applications in vector control strategies .

Data Summary

| Activity Type | Target Organism/Cell Line | Effective Concentration (EC50/LC50) | Remarks |

|---|---|---|---|

| Antiproliferative | Breast Cancer Cell Lines | Not specified | Significant inhibition observed |

| Insecticidal | Mosquito Larvae | 5 mg/L (100% lethality) | Effective larvicidal agent |

| Fungicidal | Pyricularia oryzae | 5.49 μg/mL | Superior to control drug bixafen |

| Toxicity | Zebrafish Embryos | 0.39 mg/L | High toxicity classification |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

- Methodology : Focus on stepwise functionalization of the benzamide core. Introduce the difluoromethylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using Ag₂O as a catalyst in DMF at 60°C). Coupling the pyrazole-ethylamine moiety requires Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for furan-pyrazole integration) . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm the difluoromethylsulfonyl group via distinct ¹⁹F NMR peaks at δ -110 to -120 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the sulfonyl and pyrazole-furan groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize target-specific assays based on structural analogs (e.g., sulfonyl-containing compounds often modulate enzyme activity). Use:

- Kinase Inhibition Assays : ATP-competitive binding studies with recombinant kinases.

- Cellular Viability Assays (e.g., MTT) in cancer cell lines, given the furan-pyrazole motif’s reported antiproliferative effects . Include positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology :

- Analog Synthesis : Modify the difluoromethylsulfonyl group (e.g., replace with trifluoromethanesulfonyl) or vary the pyrazole’s substituents .

- Biological Profiling : Test analogs against a panel of related enzymes/cell lines to identify selectivity trends.

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins, prioritizing residues critical for affinity .

Q. What experimental approaches address contradictions in stability data under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfonyl or furan oxidation) .

- pH-Dependent Stability : Use phosphate-buffered solutions (pH 2–9) to simulate gastrointestinal and plasma environments. Correlate half-life with logP to assess bioavailability .

Q. How should researchers design dose-response experiments to resolve variability in IC₅₀ values across studies?

- Methodology :

- Standardized Protocols : Use fixed cell densities, serum concentrations, and incubation times.

- Replicate Design : Include ≥3 technical replicates and 2–3 biological replicates per concentration.

- Data Normalization : Express activity relative to vehicle controls and reference compounds. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. What computational methods predict metabolic pathways and potential toxicity?

- Methodology :

- In Silico Metabolism : Use software like MetaSite or GLORY to identify probable Phase I/II modification sites (e.g., sulfonyl reduction or furan epoxidation) .

- Toxicity Prediction : Apply Derek Nexus or ProTox-II to flag structural alerts (e.g., furan’s hepatotoxicity risk). Validate predictions with in vitro hepatocyte assays .

Methodological Considerations for Data Interpretation

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption and clearance.

- Metabolite Identification : Use microsomal incubations (human/rat liver microsomes) to detect inactive/active metabolites .

- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation if poor bioavailability is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.